molecular formula C16H19NO3 B13051249 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one

1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one

Cat. No.: B13051249
M. Wt: 273.33 g/mol
InChI Key: NDSUZDWXMDIQGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves several steps. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with a Grignard reagent in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then gradually warmed to room temperature, followed by extraction and purification to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For instance, the keto group can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethanone

InChI

InChI=1S/C16H19NO3/c1-11(18)13-2-3-15-14(10-13)4-7-17(15)16(19)12-5-8-20-9-6-12/h2-3,10,12H,4-9H2,1H3

InChI Key

NDSUZDWXMDIQGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3

Origin of Product

United States

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